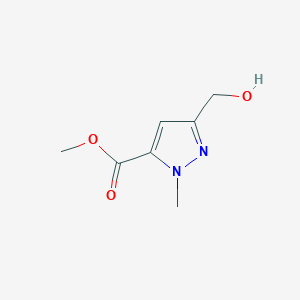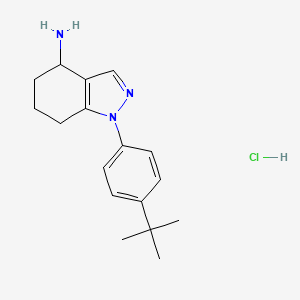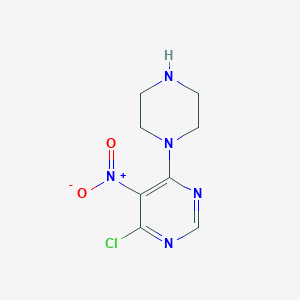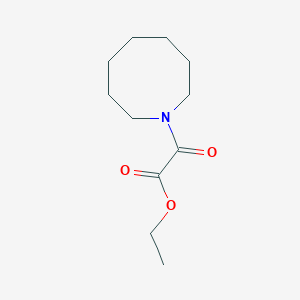
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile (FTFPN) is an organic compound that has been used in a variety of scientific applications, including organic synthesis, drug synthesis, and lab experiments. FTFPN has unique properties that make it a valuable tool for researchers.
Scientific Research Applications
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs and anti-inflammatory drugs. It has also been used in the synthesis of organic compounds and in the development of new materials. 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile has also been used in the synthesis of polymers and in the development of new catalysts.
Mechanism Of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is not fully understood. It is thought to act as a catalyst in the synthesis of organic compounds, as well as in the formation of polymers. It is also thought to act as an inhibitor of enzymes, which can be used to regulate biochemical and physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile are not fully understood. It is known that 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile can act as an inhibitor of enzymes, which can be used to regulate biochemical and physiological processes. It is also known that 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile can act as a catalyst in the synthesis of organic compounds, as well as in the formation of polymers.
Advantages And Limitations For Lab Experiments
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a variety of uses in the synthesis of organic compounds and the development of new materials. However, 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile also has some limitations. It is not very stable, and it can be difficult to work with in some cases.
Future Directions
There are a variety of potential future directions for 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile. It could be used to develop new drugs or to improve existing drugs. It could also be used to develop new materials or to improve existing materials. Additionally, it could be used to develop new catalysts or to improve existing catalysts. Finally, it could be used to develop new polymers or to improve existing polymers.
properties
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-10-3-1-8(2-4-10)11-5-9(13(15,16)17)7-19-12(11)6-18/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNCOVYVVTYUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)


![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)


![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)

